
Tolterodine hydrochloride
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Description
Tolterodine hydrochloride is a useful research compound. Its molecular formula is C22H32ClNO and its molecular weight is 361.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Treatment of Overactive Bladder
The primary clinical application of tolterodine is in treating OAB. Clinical studies have demonstrated its efficacy in reducing urinary urgency and frequency. For instance, a randomized controlled trial showed that patients receiving tolterodine experienced significant reductions in micturition frequency and urgency episodes compared to placebo .
Pediatric Use
Recent studies have explored the use of tolterodine in pediatric populations with OAB. A retrospective analysis involving 256 children indicated that tolterodine was well tolerated and effective in reducing urinary symptoms. The study reported a mean decrease in urgency by 38.7% and a 64.8% reduction in incontinence episodes .
Combination Therapy
Tolterodine has also been evaluated in combination with other medications, such as tamsulosin, for men with lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH). A study found that combination therapy led to greater improvements in symptom scores compared to monotherapy with either drug alone .
Efficacy in Adults
A notable case involved a 46-year-old woman who experienced memory loss while on tolterodine therapy. Upon discontinuation, her cognitive function improved significantly, suggesting that while tolterodine is effective for urinary symptoms, it may have cognitive side effects in some patients .
Pediatric Case Analysis
In another study focusing on children, tolterodine was found to be superior to non-selective antimuscarinic drugs regarding adverse events and overall tolerability. The findings highlighted its potential as a preferred treatment option for pediatric patients suffering from OAB .
Efficacy Outcomes from Clinical Trials
Study Type | Population | Treatment Duration | Key Outcomes |
---|---|---|---|
Randomized Controlled Trial | Adults with OAB | 12 weeks | Significant reduction in urgency episodes |
Retrospective Analysis | Children with OAB | Mean 9.32 months | 38.7% decrease in urgency; 64.8% decrease in incontinence episodes |
Combination Therapy Trial | Men with BPH | 12 weeks | Improved symptom scores compared to monotherapy |
Side Effects Reported
Side Effect | Incidence (%) |
---|---|
Dry Mouth | 25-30 |
Central Nervous System Disorders | 81 |
Gastrointestinal Complaints | 25 |
Properties
Molecular Formula |
C22H32ClNO |
---|---|
Molecular Weight |
361.9 g/mol |
IUPAC Name |
2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride |
InChI |
InChI=1S/C22H31NO.ClH/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;/h6-12,15-17,20,24H,13-14H2,1-5H3;1H/t20-;/m1./s1 |
InChI Key |
FSUOGWPKKKHHHM-VEIFNGETSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.